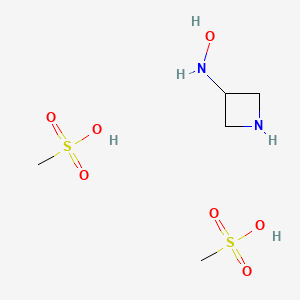
N-(azetidin-3-yl)hydroxylamine, bis(methanesulfonic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(azetidin-3-yl)hydroxylamine; bis(methanesulfonic acid) is a compound that features a four-membered azetidine ring, which is a strained heterocycle
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach includes the intramolecular amination of organoboronates, which provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production methods for N-(azetidin-3-yl)hydroxylamine; bis(methanesulfonic acid) are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow chemistry and advanced catalytic systems.
化学反応の分析
Types of Reactions
N-(azetidin-3-yl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azetidine ring can be reduced to form more stable amine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include functionalized azetidines, amines, and nitroso or nitro derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-(azetidin-3-yl)hydroxylamine; bis(methanesulfonic acid) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the development of new materials and catalysts for various industrial processes
作用機序
The mechanism of action of N-(azetidin-3-yl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring’s strain and the hydroxylamine group’s reactivity contribute to its ability to form covalent bonds with target molecules, thereby modulating their activity. The specific pathways involved depend on the target and the context in which the compound is used .
類似化合物との比較
Similar Compounds
Azetidine: A simpler four-membered ring compound without the hydroxylamine group.
Aziridine: A three-membered ring compound with similar reactivity but higher strain.
Pyrrolidine: A five-membered ring compound with less strain and different reactivity
Uniqueness
Its ability to undergo various chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and development .
特性
分子式 |
C5H16N2O7S2 |
|---|---|
分子量 |
280.3 g/mol |
IUPAC名 |
N-(azetidin-3-yl)hydroxylamine;methanesulfonic acid |
InChI |
InChI=1S/C3H8N2O.2CH4O3S/c6-5-3-1-4-2-3;2*1-5(2,3)4/h3-6H,1-2H2;2*1H3,(H,2,3,4) |
InChIキー |
UNLOHYHUDRTCLF-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1C(CN1)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















